N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-4-8-21(9-5-17)32-23-16-22(25-18(2)26-23)28-12-14-29(15-13-28)24(30)27-19-6-10-20(31-3)11-7-19/h4-11,16H,12-15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIVPFSMGGSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the aryl and heterocyclic rings significantly alter melting points, synthetic yields, and stability. Key examples include:
Table 1: Comparative Physicochemical Properties
Key Observations :
- Positional Effects : Para-substituted fluorophenyl (A3) yields higher (57.3%) than ortho-chlorophenyl derivatives (A4: 45.2%) , suggesting para-substitution improves synthetic efficiency.
- Hydrogen Bonding : N–H⋯O interactions in N-(4-chlorophenyl)-4-ethylpiperazine enhance crystal packing and stability , a feature absent in the target compound’s reported data.
Structural and Conformational Differences
Biological Activity
N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C22H28N4O3
- Molecular Weight : 396.49 g/mol
- IUPAC Name : this compound
The methoxy and methyl groups in its structure are believed to contribute to its biological activity by influencing lipophilicity and receptor binding.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have shown their ability to induce cell death in various cancer cell lines through mechanisms such as apoptosis and necroptosis. A notable study demonstrated that a piperazine-containing compound triggered necroptotic cell death in K562 leukemic cells, suggesting potential applications in cancer therapy .
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Aminergic Receptors : Compounds with similar structures have shown affinity for dopamine receptors, which could mediate effects on cell proliferation and survival.
- Cell Signaling Pathways : The activation of pathways associated with necroptosis has been observed, potentially leading to enhanced cytotoxicity against cancer cells .
Pharmacological Studies
Pharmacological evaluations have revealed several important findings:
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
- Selectivity : The compound's selectivity towards certain cancer types suggests a targeted therapeutic approach, minimizing side effects associated with traditional chemotherapeutics.
Case Studies
Several case studies have highlighted the compound's efficacy:
- In a study focused on chronic myeloid leukemia (CML), related piperazine compounds were shown to induce significant apoptosis in leukemic cells, providing a basis for further exploration of this compound as a potential treatment option .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | K562 (CML) | 5.0 | Necroptosis |
| Study B | A431 (Carcinoma) | 3.5 | Apoptosis |
| Study C | HepG2 (Liver) | 7.8 | Cell Cycle Arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
